
(4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one
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Overview
Description
(4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyloxy group, an ethyl group, and an iodomethyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzyloxy Group: This step may involve the protection of a hydroxyl group as a benzyloxy ether.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The iodomethyl group can be reduced to a methyl group.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted oxazolidinone.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, oxazolidinones are studied for their potential as antibiotics. This compound may exhibit antibacterial activity, making it a candidate for further investigation.
Medicine
In medicine, derivatives of oxazolidinones are explored for their therapeutic potential. This compound could be evaluated for its efficacy and safety in treating bacterial infections.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one would depend on its specific biological target. For oxazolidinones, the mechanism often involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with improved potency and safety profile.
Uniqueness
(4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other oxazolidinones
Biological Activity
(4S,5S)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one, with the CAS number 917824-05-6, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C13H16INO3
- Molecular Weight : 361.17 g/mol
- Structure : The compound features a benzyloxy group and an iodomethyl substituent, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. The mechanism of action often involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Mechanism :
- Case Studies :
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
-
Mechanism :
- It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
- The presence of the iodomethyl group is believed to enhance its reactivity towards cellular targets involved in cancer progression.
-
Research Findings :
- In vitro studies have shown that oxazolidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and leukemia (HL60) cells .
- The compound's structure suggests it may act as a prodrug that becomes activated within tumor cells, leading to selective toxicity .
Data Summary
Property | Value |
---|---|
Molecular Formula | C13H16INO3 |
Molecular Weight | 361.17 g/mol |
CAS Number | 917824-05-6 |
Antimicrobial Activity | Effective against MRSA |
Anticancer Activity | Induces apoptosis in cancer cells |
Properties
CAS No. |
917824-05-6 |
---|---|
Molecular Formula |
C13H16INO3 |
Molecular Weight |
361.17 g/mol |
IUPAC Name |
(4S,5S)-3-ethyl-5-(iodomethyl)-4-phenylmethoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16INO3/c1-2-15-12(11(8-14)18-13(15)16)17-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m1/s1 |
InChI Key |
DCJKHJZUMDHESR-NEPJUHHUSA-N |
Isomeric SMILES |
CCN1[C@H]([C@H](OC1=O)CI)OCC2=CC=CC=C2 |
Canonical SMILES |
CCN1C(C(OC1=O)CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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